1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid is a bicyclic compound that belongs to the class of pyrazole derivatives. This compound has gained attention due to its potential applications in medicinal chemistry and its role in various biological processes. The structure consists of a cycloheptane ring fused with a pyrazole moiety, which contributes to its unique chemical properties and biological activities.
This compound can be sourced from various chemical suppliers and is classified under heterocyclic compounds. Its molecular formula is with a molecular weight of approximately 168.20 g/mol . The compound is often studied for its pharmacological properties, particularly in the context of cancer research and other therapeutic areas.
Methods
The synthesis of 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylic acid can be accomplished through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. Specific synthetic routes may include:
Technical Details
The synthesis often employs techniques such as thin-layer chromatography for monitoring the reaction progress and purification steps like recrystallization to obtain pure compounds. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are typically used to confirm the structure and purity of the synthesized compound .
The molecular structure of 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylic acid features a fused bicyclic system that includes both a cycloheptane ring and a pyrazole ring.
The structural representation can be visualized using molecular modeling software which provides insights into its three-dimensional conformation.
1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid participates in various chemical reactions typical for carboxylic acids and heterocycles:
These reactions are significant for modifying the compound's functional groups to enhance its biological activity or solubility .
The mechanism of action of 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylic acid is primarily studied in the context of its biological effects. It has been shown to inhibit specific cellular pathways involved in tumor growth:
Data from studies indicate that derivatives of this compound exhibit significant antitumor activity by modulating cellular signaling pathways.
Relevant analyses such as IR spectroscopy reveal characteristic functional groups associated with carboxylic acids and heterocycles .
1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid has several scientific applications:
Ongoing research continues to explore its efficacy and safety profiles in various therapeutic contexts .
1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid represents a synthetically versatile and pharmacologically significant scaffold within modern heterocyclic chemistry. Characterized by a unique fusion of a saturated seven-membered aliphatic ring with a pyrazole heterocycle bearing a carboxylic acid moiety at the 3-position, this structure bridges the gap between flexible cycloalkane systems and rigid aromatic pharmacophores. The compound’s core structure, with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol [2] [3] [4], serves as a privileged intermediate in drug discovery. Its chemical architecture enables diverse derivatization pathways—through the carboxylic acid group, nitrogen atoms of the pyrazole ring, or carbon atoms of the cycloheptane moiety—making it a adaptable building block for generating molecular libraries targeting various biological pathways. The scaffold’s partial saturation contributes to enhanced three-dimensional character compared to planar aromatic systems, potentially improving target selectivity and physicochemical properties in lead optimization campaigns.
The systematic IUPAC name 1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid explicitly defines the saturation pattern across the seven-membered ring system [3]. This nomenclature specifies the presence of six hydrogen pairs (1H,4H,5H,6H,7H,8H), confirming the non-aromatic, fully saturated nature of the cycloheptane ring fused to the pyrazole. The fusion is denoted by the "[c]" suffix, indicating the pyrazole ring is fused at its "c" edge to the cycloheptane ring. The carboxylic acid substituent is positioned at the pyrazole’s 3-carbon.
Structural Features and Isomeric Considerations:The core structure comprises a bicyclic system where the pyrazole ring (positions 1a, 1, 2, 3, 3a) shares bonds with the cycloheptane ring (positions 3a, 4, 5, 6, 7, 8, 1a), creating a fused [6-5] ring system. The carboxylic acid group at C3 participates in hydrogen bonding and electronic interactions with the pyrazole ring, influencing tautomerism and overall reactivity. Key structural parameters include:
Comparative Ring Size Analysis:Table 1: Structural and Physicochemical Comparison of Fused Pyrazolecarboxylic Acids
Compound Name | Ring Size | Molecular Formula | Molecular Weight | logP | Hydrogen Bond Donors |
---|---|---|---|---|---|
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid | 5-membered | C₇H₈N₂O₂ | 152.15 | ~1.0 | 2 |
1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid | 7-membered | C₉H₁₂N₂O₂ | 180.20 | 1.16–1.98 | 2 |
The expanded ring size of the cyclohepta[c]pyrazole (compared to the more common five-membered cyclopenta analog like CID 776416 [5]) reduces ring strain and alters the spatial projection of the carboxylic acid group relative to the heterocycle. This larger ring system increases molecular weight by 28.05 g/mol and lipophilicity (logP 1.16–1.98 [3] [4]) compared to the cyclopentane analog, impacting membrane permeability and solubility. The seven-membered ring also provides a larger surface area for van der Waals interactions with biological targets.
Nomenclature and Representation:Table 2: Nomenclature and Identifiers for 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic Acid
Identifier Type | Value | Source |
---|---|---|
Systematic IUPAC Name | 1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid | [3] |
Common Synonyms | 2,4,5,6,7,8-Hexahydro-cycloheptapyrazole-3-carboxylic acid | [4] [7] |
CAS Registry Number | 856256-63-8 (predominant); 842972-72-9 (alternative) | [3] [4] [7] |
Canonical SMILES | O=C(O)c1n[nH]c2c1CCCCC2 | [3] [4] |
Alternative SMILES | C1CCc2c(C(=O)O)n[nH]c2CC1 | [2] |
InChIKey | NFNLJMOKEMQHAB-UHFFFAOYSA-N | [3] [4] |
The coexistence of two CAS numbers (856256-63-8 and 842972-72-9) reflects different naming conventions (e.g., hydrogen position numbering) or potentially distinct synthetic routes, though both describe identical core chemical structures [3] [7] [9]. The SMILES variations arise from different interpretations of the ring fusion points but represent the same connectivity.
The emergence of the cycloheptapyrazole-3-carboxylic acid scaffold traces back to early 21st-century innovations in fused heterocyclic chemistry, driven by the need for novel three-dimensional frameworks in medicinal chemistry. Initial synthetic efforts focused on smaller-ring systems (cyclopenta and cyclohexa-fused pyrazoles), but the limitations of these scaffolds—particularly conformational rigidity and limited vector diversity—prompted exploration of larger ring systems. The seven-membered analog offered a solution by providing greater conformational flexibility and a distinct spatial profile.
Key Historical Milestones:
Pharmacological Significance:The scaffold’s evolution paralleled its recognition as a bioisostere for indole- and indazolecarboxylic acids in drug design. Its partially saturated structure reduces metabolic oxidation susceptibility compared to fully aromatic systems, potentially improving metabolic stability. The carboxylic acid moiety facilitates interactions with cationic residues (e.g., lysine, arginine) or metal ions in enzyme active sites, making it particularly valuable for designing inhibitors of metalloenzymes or targets requiring anionic anchoring points. Furthermore, the scaffold’s Fsp³ character (0.556 [4]) aligns with modern principles of enhancing three-dimensionality in lead compounds to improve developability.
Evolution of Synthetic Methodology:Early routes relied on linear syntheses with low yields for the key ring-forming step. Contemporary methods employ cyclocondensation of cycloheptane-annulated 1,3-dicarbonyl equivalents (like diesters or ketoesters) with hydrazines, followed by regioselective hydrolysis/decarboxylation if needed. Microwave-assisted cyclizations have improved yields and reduced reaction times. The commercial availability of multi-gram quantities (e.g., Fluorochem offers 25g quantities [3]) signifies robust, scalable synthetic routes, enabling broader investigation of this pharmacophore.
Table 3: Evolution of Key Derivatives and Analogs
Derivative/Analog | CAS Number | Molecular Formula | Molecular Weight | Primary Application | Source |
---|---|---|---|---|---|
1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid | 856256-63-8 | C₉H₁₂N₂O₂ | 180.20 | Core scaffold for derivatization | [3] [4] |
Ethyl 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate | 842137-77-3 | C₁₁H₁₆N₂O₂ | 208.26 | Ester precursor for hydrolysis | [10] |
1-(3-Methylphenyl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylic acid | Not specified | C₁₆H₁₈N₂O₂ | 270.33 | Targeted N1-aryl derivative | [1] |
1-(3-Fluorophenyl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylic acid | Not specified | C₁₅H₁₅FN₂O₂ | 274.29 | Fluorinated N1-aryl derivative | [8] |
2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid* | 842972-72-9 | C₉H₁₂N₂O₂ | 180.20 | Alternative naming convention | [7] [9] |
Note: Represents identical chemical structure to 856256-63-8 under different naming.
The historical trajectory of this scaffold illustrates a shift from academic curiosity to a valued component in medicinal chemistry toolkits. Its integration into commercial screening libraries (e.g., ChemDiv’s compound Y042-3070 [2]) underscores its perceived potential for identifying novel bioactive compounds. Future developments will likely focus on stereoselective synthesis of chiral derivatives and further exploration of its vectorial diversity for challenging biological targets.
Table 4: Key Chemical Suppliers and Availability of the Core Scaffold and Derivatives
Supplier | Compound (CAS) | Purity | Package Sizes | Primary Use Case | |
---|---|---|---|---|---|
Fluorochem | 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid (856256-63-8) | 97% | 250 mg, 1g, 5g, 10g, 25g | Medicinal chemistry intermediate | [3] |
ChemDiv (Screening) | 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid (Y042-3070) | Not specified | 36 mg available | High-throughput screening | [2] |
ChemScene | 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid (856256-63-8) | ≥98% | 100 mg | Research and manufacturing | [4] |
Laibo Chem | 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid (856256-63-8) | 98% | 1g | Research | [6] |
UkrOrgSynthesis | N1-(Aryl) Derivatives (e.g., 3-methylphenyl; 3-fluorophenyl) | Not specified | Custom synthesis | Targeted therapeutic agent development | [1] [8] |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1